molecular formula C10H9FN2 B13627623 4-(4-fluoro-3-methylphenyl)-1H-pyrazole

4-(4-fluoro-3-methylphenyl)-1H-pyrazole

Cat. No.: B13627623
M. Wt: 176.19 g/mol
InChI Key: CMNCWZLMUJUMOK-UHFFFAOYSA-N
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Description

4-(4-fluoro-3-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom and a methyl group on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-3-methylphenyl)-1H-pyrazole typically involves the reaction of 4-fluoro-3-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoro-3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of 4-(4-methylphenyl)-1H-pyrazole.

    Substitution: Formation of 4-(4-substituted-3-methylphenyl)-1H-pyrazole derivatives.

Scientific Research Applications

4-(4-fluoro-3-methylphenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-fluoro-3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methylphenyl isocyanate
  • 4-fluoro-3-methyl-α-pyrrolidinovalerophenone

Uniqueness

4-(4-fluoro-3-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

4-(4-fluoro-3-methylphenyl)-1H-pyrazole

InChI

InChI=1S/C10H9FN2/c1-7-4-8(2-3-10(7)11)9-5-12-13-6-9/h2-6H,1H3,(H,12,13)

InChI Key

CMNCWZLMUJUMOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CNN=C2)F

Origin of Product

United States

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